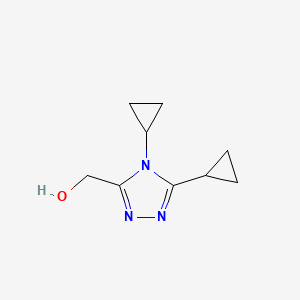
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Vue d'ensemble
Description
(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol: is a versatile small molecule scaffold with the chemical formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Applications De Recherche Scientifique
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules.
Scaffold: It is used as a versatile scaffold in medicinal chemistry for the development of new drugs.
Biology and Medicine:
Antimycobacterial Agents: Structurally novel substituted 4H-1,2,4-triazol-3-yl cycloalkanols, including (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol, have been designed as potential antimycobacterial agents.
Industry:
Pharmaceutical Testing: The compound is used in pharmaceutical testing to ensure the accuracy and reliability of results.
Mécanisme D'action
The mechanism of action of triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many triazole derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Orientations Futures
The future directions for research on “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Analyse Biochimique
Biochemical Properties
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways within the cell, impacting the overall metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor, resulting in conformational changes that affect their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can remain stable for extended periods, but its activity may decrease over time due to degradation or other factors. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . High doses can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect the levels of metabolites and the overall metabolic flux within the cell. For example, this compound may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and processing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of various alicyclic cyanohydrins with aliphatic, aromatic, or heteroaromatic hydrazides to form the corresponding triazoles . One common method involves the reaction of intermediates with 1,2,4-triazole in the presence of sodium bicarbonate (NaHCO₃) .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions may also be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed.
Substitution: Conditions typically involve the use of bases like sodium bicarbonate (NaHCO₃) or other suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions could produce various substituted triazoles .
Comparaison Avec Des Composés Similaires
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another triazole derivative with similar structural features.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds share the triazole ring and are used in various medicinal applications.
4,5-Dicyano-1,2,3-triazole: A nitrogen-rich compound used as a precursor for synthesizing other triazole-based molecules.
Uniqueness: (Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol is unique due to its dicyclopropyl groups, which provide distinct steric and electronic properties compared to other triazole derivatives. This uniqueness makes it a valuable scaffold for developing new drugs and studying various chemical reactions .
Propriétés
IUPAC Name |
(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVPXCBVGJKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
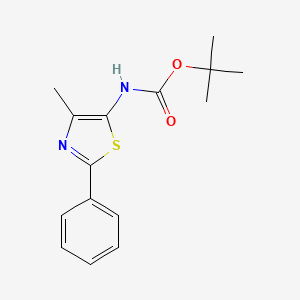
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

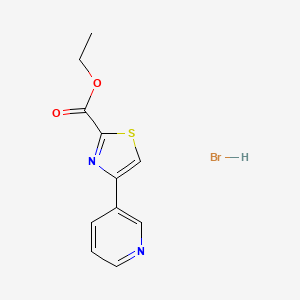
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)

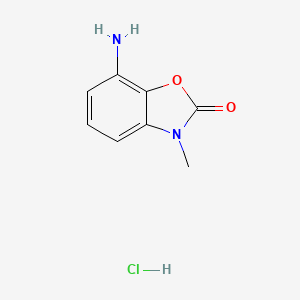
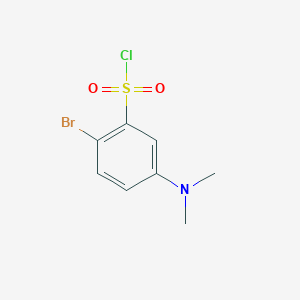
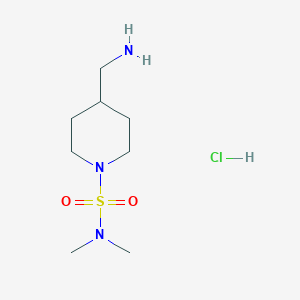
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
